molecular formula C13H19ClN2O B7864675 (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide

Cat. No.: B7864675
M. Wt: 254.75 g/mol
InChI Key: MPIDQXVGBYQHOI-JTQLQIEISA-N
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Description

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a 3-chloro-benzyl group, and an isopropyl group attached to a propionamide backbone, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-benzyl chloride, isopropylamine, and a suitable chiral auxiliary or catalyst.

    Formation of Intermediate: The 3-chloro-benzyl chloride undergoes nucleophilic substitution with isopropylamine to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral auxiliary or catalyst to obtain the desired (S)-enantiomer.

    Amidation: The chiral intermediate undergoes amidation with a suitable propionamide derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using efficient catalysts to accelerate the reaction and improve enantioselectivity.

    Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzyl bromide: A related compound with similar structural features but different reactivity.

    Benzyl chloroformate: Another compound with a benzyl group and chloro substituent, used in different chemical contexts.

Uniqueness

(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIDQXVGBYQHOI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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